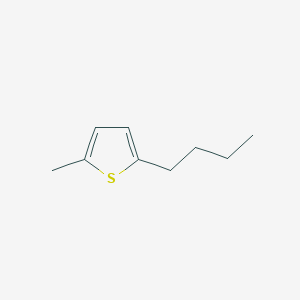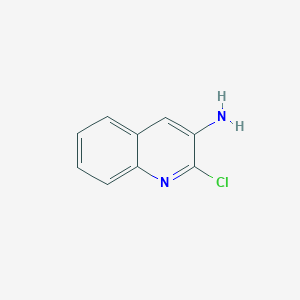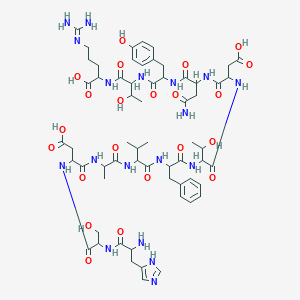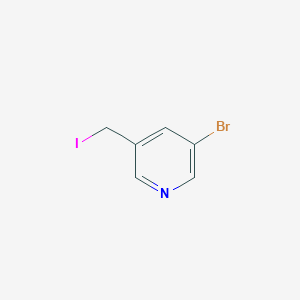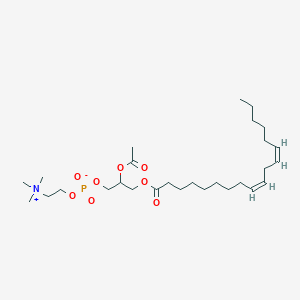![molecular formula C14H19NO B055683 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol CAS No. 62505-91-3](/img/structure/B55683.png)
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol, also known as BMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has also been shown to induce autophagy, a process that is involved in the degradation of cellular components and has been implicated in cancer cell survival and drug resistance.
Effets Biochimiques Et Physiologiques
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of new anticancer drugs. In addition to its antitumor activity, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has also been shown to exhibit antibacterial and antifungal activity, suggesting potential applications in the field of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol is its ease of synthesis, which makes it readily accessible for use in lab experiments. However, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol is also highly reactive and can be difficult to handle, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol. One area of interest is the development of new anticancer drugs based on 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol and its derivatives. Another area of interest is the use of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol as a building block for the synthesis of novel materials with interesting properties. In addition, further studies are needed to fully understand the mechanism of action of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol and its effects on normal cells.
Méthodes De Synthèse
The synthesis of 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol involves the reaction of 2-methyl-3-pentyn-2-ol with benzylmethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol as the final product.
Applications De Recherche Scientifique
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been used as a building block for the synthesis of novel materials with interesting properties, such as liquid crystals and dendrimers. In organic synthesis, 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol has been used as a versatile reagent for the preparation of a wide range of functionalized compounds.
Propriétés
Numéro CAS |
62505-91-3 |
|---|---|
Nom du produit |
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol |
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H19NO/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13/h4-6,8-9,16H,11-12H2,1-3H3 |
Clé InChI |
OGZLCDOCGKKCDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




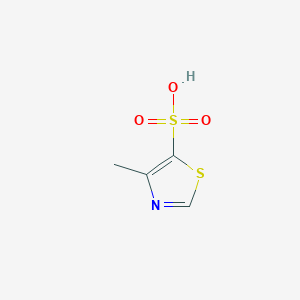
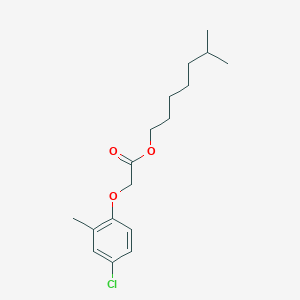
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
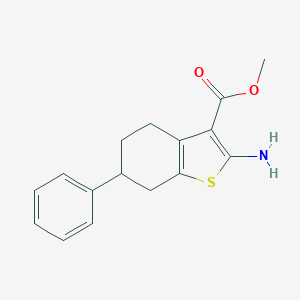
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
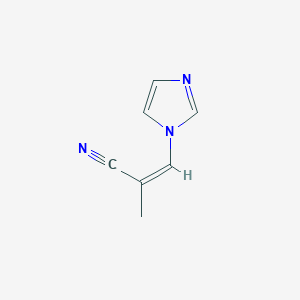
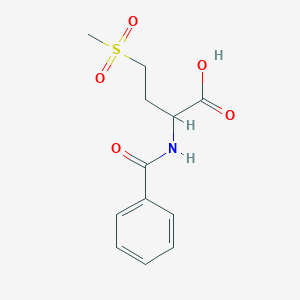
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
